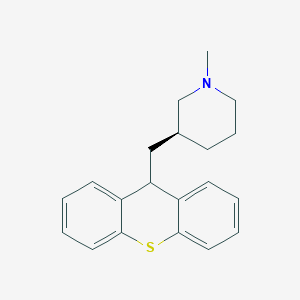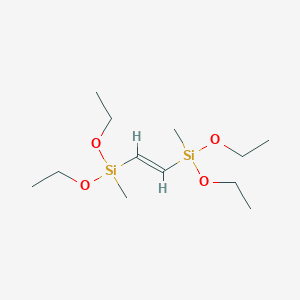
1-(3'-AZIDO-2',3'-DIDEOXY-5'-O-PIVALOYL-BETA-D-ERYTHRO-PENTOFURANOSYL)-THYMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3'-AZIDO-2',3'-DIDEOXY-5'-O-PIVALOYL-BETA-D-ERYTHRO-PENTOFURANOSYL)-THYMINE, commonly known as AZT, is an antiretroviral drug used in the treatment of HIV/AIDS. It was the first drug approved by the US Food and Drug Administration (FDA) for the treatment of HIV/AIDS in 1987. AZT belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs), which act by inhibiting the reverse transcriptase enzyme that is essential for the replication of the virus.
Mecanismo De Acción
AZT acts by inhibiting the reverse transcriptase enzyme that is essential for the replication of the virus. Reverse transcriptase converts the viral RNA into DNA, which is then integrated into the host cell's genome. AZT is incorporated into the viral DNA by reverse transcriptase, which terminates the DNA chain and prevents further replication of the virus.
Biochemical and Physiological Effects:
AZT has been shown to have both beneficial and detrimental effects on the body. It can cause bone marrow suppression, which can lead to anemia, neutropenia, and thrombocytopenia. AZT can also cause mitochondrial toxicity, which can lead to muscle weakness, fatigue, and lactic acidosis. However, AZT has been shown to reduce the risk of mother-to-child transmission of HIV/AIDS during pregnancy and delivery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AZT has been widely used in laboratory experiments to study the replication of HIV/AIDS and other viruses. Its mechanism of action is well understood, and it is readily available. However, AZT has limitations in terms of its toxicity and potential for resistance development. Additionally, AZT may not be effective against all strains of HIV/AIDS.
Direcciones Futuras
There are several future directions for the development of AZT and other antiretroviral drugs. One direction is the development of drugs that target other stages of the viral life cycle, such as entry and integration. Another direction is the development of drugs that are less toxic and have fewer side effects. Additionally, there is a need for the development of drugs that are effective against all strains of HIV/AIDS, including those that are resistant to current therapies. Finally, there is a need for the development of drugs that can be administered less frequently, such as long-acting injectables or implants.
Métodos De Síntesis
AZT is synthesized by a multi-step process that involves the protection and deprotection of various functional groups. The synthesis begins with the protection of the 5'-hydroxyl group of thymidine with a pivaloyl group. The 3'-hydroxyl group is then protected with a benzoyl group. The 2'- and 3'-hydroxyl groups are then deprotected, and the resulting compound is reacted with azide to form the 3'-azido derivative. The pivaloyl group is then removed, and the resulting compound is reacted with erythro-pentofuranosyl bromide to form the beta-D-erythro-pentofuranosyl derivative. Finally, the benzoyl group is removed to yield AZT.
Aplicaciones Científicas De Investigación
AZT has been extensively studied for its antiviral activity against HIV/AIDS. It has been shown to reduce the viral load and delay the progression of the disease. AZT is also used in combination with other antiretroviral drugs to treat HIV/AIDS. In addition to its antiviral activity, AZT has been studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.
Propiedades
Número CAS |
106060-79-1 |
|---|---|
Nombre del producto |
1-(3'-AZIDO-2',3'-DIDEOXY-5'-O-PIVALOYL-BETA-D-ERYTHRO-PENTOFURANOSYL)-THYMINE |
Fórmula molecular |
C15H21N5O5 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




